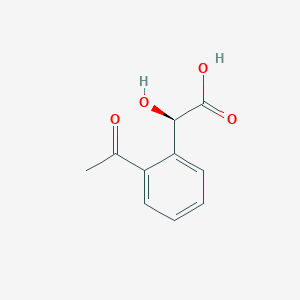

(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid

Descripción general

Descripción

®-2-(2-Acetylphenyl)-2-hydroxyacetic acid is a chiral compound with significant importance in organic chemistry. It features a hydroxyl group and an acetyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions. This compound is known for its applications in the synthesis of pharmaceuticals and other biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid typically involves the enantioselective addition of an acetyl group to a phenyl ring followed by the introduction of a hydroxyl group. One common method is the asymmetric reduction of 2-(2-Acetylphenyl)-2-oxoacetic acid using chiral catalysts. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid may involve large-scale catalytic hydrogenation processes. These methods ensure high yields and enantiomeric purity, which are crucial for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(2-Acetylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of 2-(2-Acetylphenyl)-2-oxoacetic acid or 2-(2-Acetylphenyl)acetic acid.

Reduction: Formation of 2-(2-Hydroxyphenyl)-2-hydroxyacetic acid.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

®-2-(2-Acetylphenyl)-2-hydroxyacetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.

Mecanismo De Acción

The mechanism of action of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetyl groups play crucial roles in binding to these targets, leading to various biochemical effects. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(2-Acetylphenyl)-2-hydroxyacetic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.

2-(2-Acetylphenyl)acetic acid: Lacks the hydroxyl group, leading to different reactivity and applications.

2-(2-Hydroxyphenyl)-2-hydroxyacetic acid:

Uniqueness

®-2-(2-Acetylphenyl)-2-hydroxyacetic acid is unique due to its chiral nature and the presence of both hydroxyl and acetyl groups. This combination allows for specific interactions with biological targets and makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.

Actividad Biológica

(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid, a chiral compound with both hydroxyl and acetyl functional groups, has garnered interest in various fields of chemical biology and material science due to its unique properties. This article delves into the biological activity of this compound, exploring its applications in drug delivery, supramolecular chemistry, and material science, along with relevant case studies and research findings.

The compound's structure allows it to participate in various chemical reactions, particularly in dynamic covalent chemistry (DCvC). Its ability to form reversible bonds makes it suitable for applications requiring controlled release mechanisms. The compound is known to interact with endogenous nucleophiles, facilitating high-affinity drug discovery by forming stable yet kinetically labile conjugates.

Applications in Biological Systems

1. Drug Delivery Systems

- Mechanism : The compound can encapsulate therapeutic agents within drug delivery vehicles, allowing for controlled release profiles under physiological conditions.

- Research Findings : Studies have demonstrated that this compound significantly improves the release rate of drugs, suggesting its potential for targeted therapies.

2. Supramolecular Chemistry

- Mechanism : The compound facilitates the formation of complex structures through non-covalent interactions. It has been shown to undergo spontaneous self-assembly.

- Research Findings : Spectroscopic analyses indicate that these complexes are stable yet reversible, which is crucial for developing responsive materials that adapt to environmental changes.

3. Material Science

- Mechanism : In material chemistry, this compound is used to synthesize smart materials that respond to external stimuli such as pH or temperature.

- Research Findings : The incorporation of this compound into polymers has led to materials exhibiting self-healing properties and environmental adaptability.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of compounds structurally similar to this compound. The results indicated significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDCK cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to cellular apoptosis .

Case Study 2: Biocompatibility in Biomedical Devices

In biomedical applications, this compound was tested for its ability to enhance the biocompatibility of medical devices. The compound was used to coat device surfaces, with bioassays indicating improved interactions with biological molecules and reduced inflammatory responses.

Research Findings Summary

Propiedades

IUPAC Name |

(2R)-2-(2-acetylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)7-4-2-3-5-8(7)9(12)10(13)14/h2-5,9,12H,1H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCSWLJUVZBEAS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC=C1[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595376 | |

| Record name | (2R)-(2-Acetylphenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915971-32-3 | |

| Record name | (2R)-(2-Acetylphenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.